Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: An In-depth Technical Guide
Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and illustrates its pivotal role in pharmaceutical manufacturing. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Physicochemical Properties
3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol. Its structure features a thiophene ring, a hydroxyl group, and a tertiary amine, which contribute to its chemical reactivity and physical properties.[1] The compound is also known by its IUPAC name, 3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol, and is assigned the CAS Number 13636-02-7.[1]
Summary of Physicochemical Data
The quantitative physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol are summarized in the table below. It is important to note that some properties, such as melting point and optical rotation, are dependent on the enantiomeric purity of the sample.
| Property | Value | Conditions/Notes |
| Molecular Formula | C₉H₁₅NOS | - |
| Molecular Weight | 185.29 g/mol | - |
| Appearance | White to off-white or pale yellow crystalline powder or solid.[2][3] | - |
| Melting Point | 70-81°C | Dependent on enantiomeric purity.[1] |
| 72°C | [4] | |
| 77-81°C | For the (S)-enantiomer.[5] | |
| Boiling Point | 290.1 ± 30.0 °C | At 760 mmHg.[4] |
| Density | 1.11 g/mL | At 20°C.[1][5] |
| pKa | 13.74 ± 0.20 | Predicted value.[2] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide.[3][6] Limited solubility in water.[2] | - |
| Optical Rotation ([α]²⁰D) | -8° to -4° | For the (S)-enantiomer, c=1 in Methanol.[1][5] |
Experimental Protocols
This section details the experimental procedures for the determination of key physicochemical properties and the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.
Determination of Physicochemical Properties
The following protocols are based on standardized methodologies and are appropriate for the determination of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.
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Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/min.
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Determination: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.
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Apparatus: An analytical balance equipped with a density determination kit. An auxiliary liquid of known density (e.g., ethanol) in which the compound is insoluble or sparingly soluble is used.
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Procedure:
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The weight of the solid sample is measured in the air.
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The sample is then immersed in the auxiliary liquid, and its apparent weight is measured.
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-
Calculation: The density is calculated using the formula: ρ = (W_air / (W_air - W_liquid)) * (ρ_liquid - ρ_air) + ρ_air where ρ is the density of the sample, W_air is the weight in air, W_liquid is the weight in the auxiliary liquid, ρ_liquid is the density of the auxiliary liquid, and ρ_air is the density of air.
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Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
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Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
The synthesis is typically a two-step process involving a Mannich reaction to form the aminoketone intermediate, followed by a reduction to the desired amino alcohol.
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Reagents:
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2-Acetylthiophene
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Dimethylamine hydrochloride
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Paraformaldehyde
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Concentrated Hydrochloric Acid
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Ethanol
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-
Procedure:
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A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for approximately 5-6 hours.
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The reaction mixture is then cooled, and the product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is precipitated, often by the addition of an anti-solvent like acetone.
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The solid product is collected by filtration, washed, and dried.
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-
Reagents:
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3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride
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Sodium borohydride
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A suitable solvent (e.g., ethanol, isopropanol, or an aqueous medium)
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-
Procedure:
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The 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is dissolved or suspended in the chosen solvent.
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The solution or suspension is cooled (e.g., to 5-10°C).
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Sodium borohydride is added portion-wise while maintaining the temperature.
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The reaction mixture is stirred for a period to ensure complete reduction.
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The reaction is quenched, typically by the addition of water or a dilute acid.
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The product is extracted with an organic solvent, and the solvent is evaporated to yield 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.
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Role in Pharmaceutical Synthesis: The Path to Duloxetine
3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a crucial intermediate in the industrial synthesis of Duloxetine. The (S)-enantiomer of the compound is specifically required for this process. The synthesis involves the resolution of the racemic mixture of 3-(dimethylamino)-1-(2-thienyl)-1-propanol, followed by a series of reactions to build the final Duloxetine molecule.
Synthetic Pathway to Duloxetine
The following diagram illustrates the key steps in the synthesis of Duloxetine, highlighting the central role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.
Caption: Synthetic pathway to Duloxetine from 2-acetylthiophene.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, along with experimental protocols for its synthesis and property determination. Its critical role as an intermediate in the synthesis of Duloxetine underscores its importance in the pharmaceutical industry. The data and methodologies presented here serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.
